3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(3-fluorophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTMXNDQOIMHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652894 | |
| Record name | 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-28-0 | |
| Record name | 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
A classical approach to pyrazole synthesis involves the cyclocondensation of hydrazines with β-keto esters or 1,3-diketones. For 3-(3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine, this method typically employs 3-fluorophenylhydrazine and ethyl acetoacetate as precursors. The reaction proceeds via hydrazone formation, followed by cyclization under basic conditions (e.g., sodium ethoxide). The methyl group at the 1-position originates from the hydrazine derivative, while the β-keto ester contributes the 3-fluorophenyl and amine moieties.
Key Reaction Parameters
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Solvent: Ethanol or methanol
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Catalyst: Sodium ethoxide (1.2 equiv)
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Temperature: Reflux (78–80°C)
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Yield: ~60–70% (estimated from analogous pyrazole syntheses) .
This method’s limitation lies in the need for precise control over regioselectivity, as competing pathways may yield isomeric byproducts.
Multicomponent One-Pot Synthesis
Recent advances in green chemistry have enabled the synthesis of pyrazole derivatives via one-pot multicomponent reactions. A study by Kumar et al. demonstrated the use of cerium oxide nanoparticles (CONPs) as a reusable heterogeneous catalyst for assembling pyrazoloquinoline derivatives . Adapting this protocol, this compound can be synthesized by condensing 1-methyl-1H-pyrazol-5-amine , 3-fluorobenzaldehyde , and 2-hydroxynaphthalene-1,4-dione in aqueous media.
Optimized Conditions
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Catalyst: Cerium oxide nanoparticles (10 mol%)
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Solvent: Water
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Temperature: 80°C
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Reaction Time: 2 hours
This method highlights the advantages of eco-friendly solvents and catalyst recyclability, aligning with sustainable chemistry principles.
Catalytic Methods Using Transition Metals
Transition metal-catalyzed cross-coupling reactions offer a versatile route to functionalized pyrazoles. The Suzuki-Miyaura coupling , for instance, can introduce the 3-fluorophenyl group to a preformed pyrazole core. Starting with 5-amino-1-methyl-1H-pyrazol-3-yl triflate , palladium-catalyzed coupling with 3-fluorophenylboronic acid yields the target compound.
Representative Protocol
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: Dioxane/water (4:1)
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Temperature: 100°C
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, enabling rapid access to pyrazole derivatives. A protocol from the Journal of the American Chemical Society describes the synthesis of dipyrazolo-fused naphthyridines using p-toluenesulfonic acid (p-TsOH) in DMF under microwave conditions . Adapting this methodology, this compound can be synthesized via condensation of 1-methyl-1H-pyrazol-5-amine and 3-fluorophenylglyoxal .
Microwave Parameters
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Catalyst: p-TsOH (1.0 equiv)
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Solvent: DMF
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Temperature: 120°C
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Irradiation Time: 20 minutes
This approach reduces reaction times from hours to minutes, enhancing throughput for high-throughput screening.
Comparative Analysis of Methods
The table below contrasts the four primary synthesis routes:
| Method | Catalyst/Solvent | Temperature | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclocondensation | NaOEt/EtOH | 80°C | 6 h | 60–70% | Simple reagents | Regioselectivity challenges |
| Multicomponent Reaction | CONPs/H₂O | 80°C | 2 h | 85–90% | Eco-friendly, recyclable catalyst | Requires specialized starting materials |
| Suzuki Coupling | Pd(PPh₃)₄/dioxane-H₂O | 100°C | 12 h | 75–80% | High regioselectivity | Sensitivity to moisture/oxygen |
| Microwave-Assisted | p-TsOH/DMF | 120°C | 20 min | 63–68% | Rapid synthesis | High energy input |
Mechanistic Insights
The formation of this compound proceeds through distinct pathways depending on the method:
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Cyclocondensation: Nucleophilic attack of hydrazine on the β-keto ester’s carbonyl group initiates cyclization, followed by dehydration .
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Multicomponent Reaction: CONPs facilitate imine formation and subsequent cyclization via Lewis acid catalysis .
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Suzuki Coupling: Oxidative addition of the triflate to palladium precedes transmetallation with the boronic acid and reductive elimination .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted fluorophenyl pyrazoles.
Scientific Research Applications
Inhibition of Protein Kinase B (Akt)
One of the primary applications of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is its role as an inhibitor of Akt, a crucial signaling protein involved in various cellular processes such as metabolism, proliferation, and survival. The inhibition of Akt has significant implications for cancer therapy, as it can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also shown potential anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis. Inhibiting Akt activity can reduce inflammation by affecting the signaling pathways involved in immune responses .
Case Studies and Research Findings
Research studies have demonstrated the efficacy of this compound in various experimental settings:
- Cancer Treatment : In vitro studies have shown that this compound effectively reduces cell viability in several cancer cell lines by inducing apoptosis through Akt inhibition. These findings suggest its potential as an anticancer agent .
- Arthritis Models : Animal models of arthritis have indicated that treatment with this compound leads to decreased joint swelling and pain, correlating with reduced levels of pro-inflammatory cytokines .
- Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. These studies reveal that the compound fits well within the active site of Akt, suggesting a strong inhibitory action .
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares substituent effects on pyrazole core analogs:
Key Observations :
- Fluorine Substitution: Fluorine at the 3-position (meta) on the phenyl ring (target compound) balances electronic effects (electron-withdrawing) and steric demands, improving binding affinity in kinase inhibitors compared to non-fluorinated analogs .
- Methyl vs.
Spectroscopic Comparisons
NMR Spectroscopy
- 3-(3-Fluorophenyl)-1H-pyrazol-5-amine (4g) :
- 3-Phenyl-1H-pyrazol-5-amine (4h) :
Impact of Fluorine : The fluorine atom in 4g causes deshielding of adjacent protons, splitting aromatic signals into complex multiplets, whereas 4h exhibits simpler aromatic patterns .
Biological Activity
3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: CHFN
- Molecular Weight: 195.21 g/mol
The presence of a fluorophenyl group at the 3-position and a methyl group at the 1-position contributes to its unique chemical properties, making it a valuable scaffold in drug design.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Specifically, it showed sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), suggesting its potential as an antibiotic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that this compound can significantly reduce the production of inflammatory mediators such as TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of COX enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation.
- Receptor Modulation: It may modulate various receptors involved in inflammatory pathways, enhancing its therapeutic potential against inflammatory diseases .
Case Study 1: Anticancer Activity
In a recent study focusing on pyrazole derivatives, this compound exhibited promising anticancer activity against prostate cancer cell lines (LNCaP and PC-3). The compound demonstrated an IC50 value of approximately 18 µM, indicating effective inhibition of cell proliferation and a significant downregulation of prostate-specific antigen (PSA) levels .
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective effects of this compound in models of oxidative stress. It was found to reduce glutamate-induced neurotoxicity in neuronal cell lines, suggesting its potential utility in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar pyrazole derivatives:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | IC50 Value (µM) |
|---|---|---|---|
| 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine | Moderate | High | 18 |
| This compound | High | Significant | ~18 |
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?
The synthesis of fluorinated pyrazole derivatives like this compound typically involves multi-component reactions or condensation of substituted phenyl hydrazines with carbonyl compounds. For example, analogous compounds are synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones, followed by functionalization of the pyrazole core with fluorophenyl groups . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to improving yield and purity. Post-synthesis purification often employs chromatography or recrystallization .
Q. How can the molecular structure of this compound be characterized?
Structural characterization relies on X-ray crystallography to resolve the three-dimensional conformation and bond geometries, as demonstrated for structurally similar fluorinated pyrazoles . NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and electronic environments, particularly the fluorine atom's influence on aromatic ring reactivity . Mass spectrometry and elemental analysis validate molecular weight and composition.
Q. What spectroscopic techniques are used to analyze the electronic properties of fluorinated pyrazole derivatives?
UV-Vis spectroscopy evaluates π→π* and n→π* transitions influenced by the electron-withdrawing fluorine atom. FT-IR spectroscopy identifies functional groups like N-H (amine) and C-F stretches. Cyclic voltammetry can assess redox behavior, particularly if the compound interacts with biological targets involving electron transfer .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, substituent groups) impact the biological activity of this compound?
The 3-fluorophenyl group enhances electrophilicity and metabolic stability, influencing binding affinity to targets like kinases or GPCRs. Comparative studies with analogs (e.g., 2- or 4-fluorophenyl isomers) reveal positional effects on activity. For instance, 3-fluorine substitution may optimize steric interactions in enzyme active sites, as seen in related compounds with anticancer or anti-inflammatory properties . Systematic structure-activity relationship (SAR) studies, including molecular docking and mutagenesis assays, are recommended to map critical substituent interactions .
Q. What strategies resolve contradictory biological activity data across studies involving fluorinated pyrazole derivatives?
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. To address this:
- Standardize biological assays (e.g., consistent ATP levels in kinase assays).
- Validate compound purity via HPLC and elemental analysis.
- Perform meta-analyses of published data to identify trends, leveraging platforms like PubChem or ChEMBL .
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants under controlled conditions .
Q. How can computational methods predict the reactivity and mechanism of action of this compound?
Density functional theory (DFT) calculations model electronic properties (e.g., Fukui indices) to predict sites for electrophilic/nucleophilic attacks . Molecular dynamics (MD) simulations explore conformational flexibility in biological environments, such as protein binding pockets. For mechanistic insights, QM/MM (quantum mechanics/molecular mechanics) simulations can elucidate reaction pathways (e.g., enzyme inhibition via transition-state stabilization) .
Q. What experimental approaches are used to study the interaction of this compound with biological targets?
- X-ray crystallography or cryo-EM to resolve compound-target complexes at atomic resolution .
- Fluorescence polarization assays to measure displacement of labeled ligands in competitive binding studies.
- Pharmacophore modeling to identify critical interaction features (e.g., hydrogen bonds with fluorine or amine groups) .
- Kinetic studies (e.g., stopped-flow spectroscopy) to determine inhibition constants (Ki) and mechanism (competitive/non-competitive) .
Data Contradiction and Validation
Q. How can researchers validate conflicting solubility or stability data for this compound?
- Conduct accelerated stability studies under varying pH, temperature, and light conditions.
- Compare solubility in multiple solvents (DMSO, PBS, ethanol) using nephelometry or UV-Vis spectroscopy.
- Cross-validate with independent techniques (e.g., LC-MS for degradation products) .
Methodological Recommendations
- Crystallization : Use slow evaporation of polar aprotic solvents (e.g., DMF/water mixtures) for high-quality crystals suitable for X-ray analysis .
- SAR Optimization : Prioritize fluorine substitution at meta-positions on the phenyl ring to balance electronic effects and steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
